

Cross-Characterization of DHPP Materials: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Dhhpp*

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For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 3,4-dihydroxy-5-nitrobenzaldehyde (DHPP) is crucial for its application in pharmaceutical synthesis and other research areas. This guide provides a comparative analysis of DHPP, a known impurity of the antiparkinsonian drug Entacapone, utilizing data from various analytical techniques. While direct comparative studies with alternative materials are scarce in publicly available literature, this guide consolidates known data for DHPP and provides context through the analysis of structurally related compounds.^[1]^[2]^[3]

Physicochemical Properties of DHPP

DHPP is a solid, crystalline powder with the chemical formula $C_7H_5NO_5$ and a molecular weight of 183.12 g/mol.^[3]^[4]^[5]^[6] Its structure consists of a benzaldehyde core substituted with two hydroxyl groups and a nitro group. Key physicochemical data are summarized in the table below.

Property	Value	Source
Molecular Formula	C7H5NO5	[3][4][5][6]
Molecular Weight	183.12 g/mol	[3][5]
Melting Point	145 - 149 °C	[4]
Appearance	Solid, crystalline powder	N/A
Purity (typical)	>98.0% (by GC)	N/A

Spectroscopic Characterization

Detailed experimental spectra for DHPP are not widely published. However, based on the analysis of related nitrobenzaldehyde and dihydroxybenzaldehyde compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for DHPP is not readily available in the searched literature, the analysis of similar structures, such as 3-nitrobenzaldehyde, provides insights into the expected chemical shifts. For 3-nitrobenzaldehyde, the aldehyde proton appears as a singlet at approximately 10.14 ppm. The aromatic protons exhibit complex splitting patterns between 7.78 and 8.70 ppm.[7] For DHPP, the presence of two hydroxyl groups would likely lead to a more upfield shift for the aromatic protons compared to 3-nitrobenzaldehyde.

Infrared (IR) Spectroscopy

The IR spectrum of DHPP is expected to show characteristic peaks for its functional groups. For benzaldehyde, a strong C=O stretching band is typically observed around 1700 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring are seen in the 1600-1450 cm⁻¹ region. For nitro compounds, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The hydroxyl groups will exhibit a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

A comparative analysis of nitrobenzaldehyde isomers (ortho, meta, and para) reveals common spectral features.^{[6][8]} These compounds typically exhibit weak $n \rightarrow \pi^*$ transitions around 350 nm and stronger $\pi \rightarrow \pi^*$ transitions at shorter wavelengths, around 250-300 nm.^{[6][8]} The exact absorption maxima for DHPP would be influenced by the presence and position of the hydroxyl and nitro groups.

Mass Spectrometry (MS)

The mass spectrum of DHPP would show a molecular ion peak corresponding to its molecular weight (183.12 g/mol). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and hydroxyl groups (OH).

Chromatographic Analysis

As an impurity of Entacapone, DHPP is often analyzed using High-Performance Liquid Chromatography (HPLC). A common method involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. Detection is typically performed using a UV detector. The retention time of DHPP would be specific to the exact chromatographic conditions used.

Thermal Analysis

While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for DHPP were not found, the general principles of these techniques are applicable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a compound like DHPP, a TGA thermogram would indicate its thermal stability and decomposition profile. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for DHPP would show an endothermic peak corresponding to its melting point. It could also reveal other thermal events such as phase transitions or decomposition.

Experimental Methodologies

Detailed experimental protocols for the characterization of materials like DHPP are crucial for reproducible results. Below are generalized methodologies for the key analytical techniques discussed.

General Protocol for HPLC Analysis

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm or a wavelength of maximum absorbance for DHPP).
- Injection Volume: 10-20 μ L.
- Temperature: Ambient or controlled column temperature.

General Protocol for Spectroscopic Analysis

- NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for 1H). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
- FTIR: A small amount of the solid sample is typically mixed with KBr and pressed into a pellet. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm^{-1}).
- UV-Vis: The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

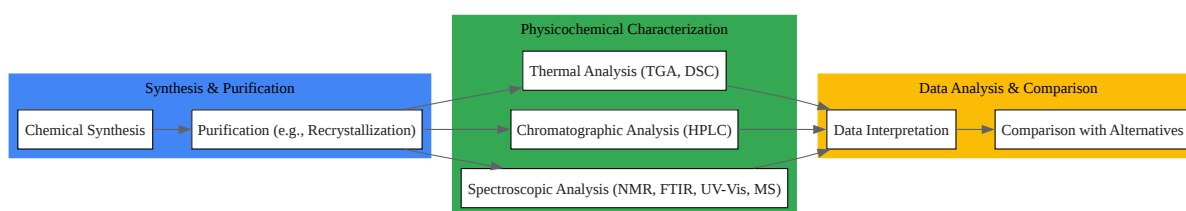
- Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system). The mass-to-charge ratio (m/z) of the resulting ions is measured.

General Protocol for Thermal Analysis

- TGA: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature.
- DSC: A small amount of the sample (typically 2-5 mg) is sealed in a DSC pan. The sample is heated or cooled at a constant rate (e.g., 10 °C/min) and the heat flow is measured relative to an empty reference pan.

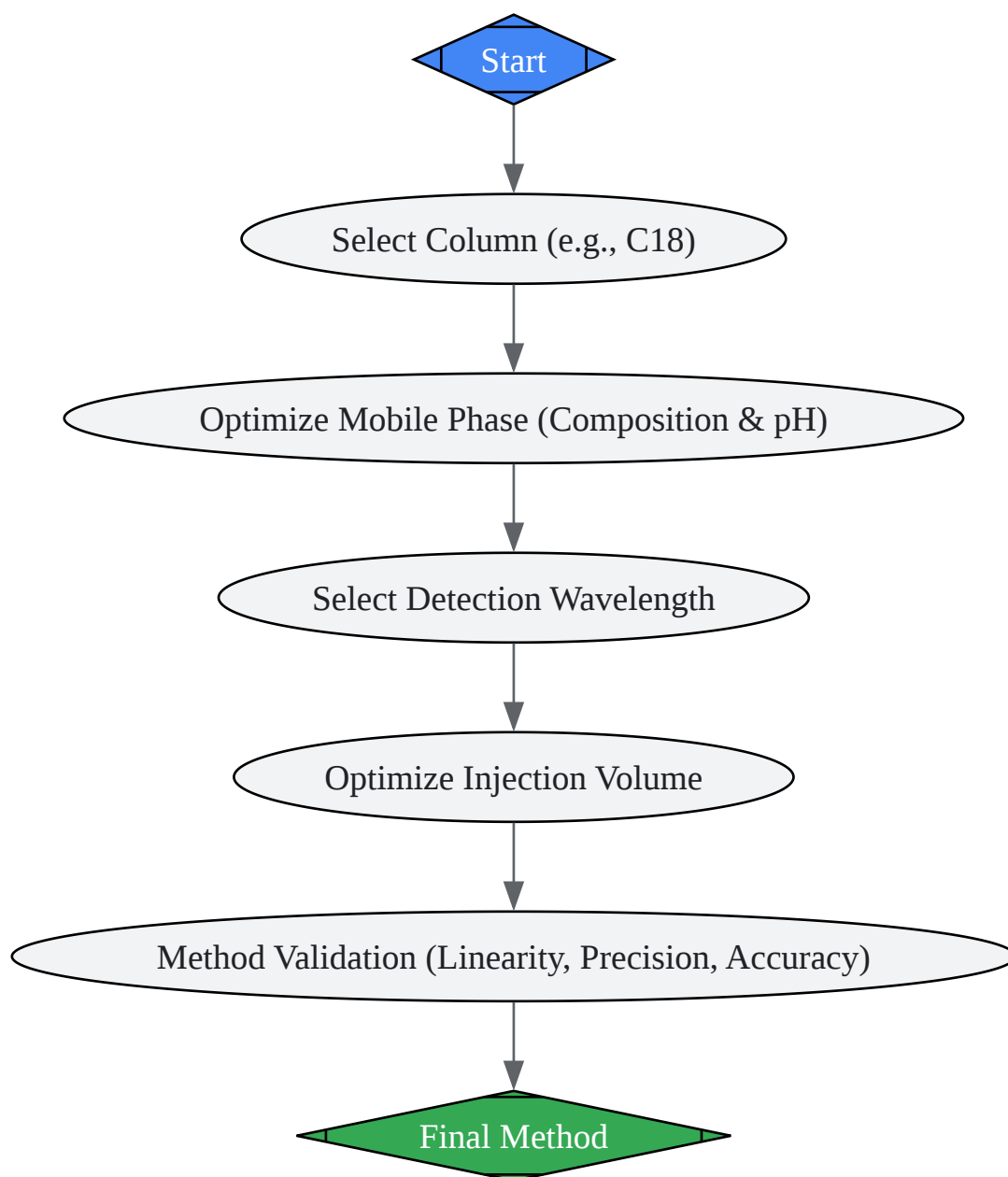
Visualizing Experimental Workflows

To illustrate the logical flow of characterizing a material like DHPP, the following diagrams are provided in DOT language.



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Figure 1: General workflow for the synthesis and characterization of DHPP materials.



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Figure 2: Logical steps in developing an HPLC method for DHPP analysis.

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